Benzodithiete

説明

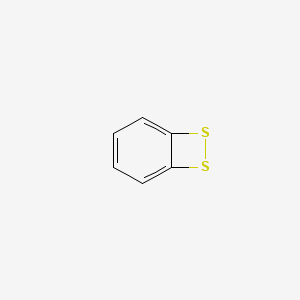

Benzodithiete is a sulfur-containing heterocyclic compound characterized by a benzene ring fused to a 1,2-dithiete moiety (a six-membered ring with two sulfur atoms at positions 1 and 2) . This structure confers unique electronic properties, such as high electron delocalization and redox activity, making it valuable in materials science and organic electronics. This compound is typically synthesized via dealkylation of 1,2-bis(benzylthio)benzene derivatives using strong acids like AlCl₃, generating a dithia dication intermediate that rearranges to the neutral dithiete . Alternatively, oxidative desulfuration of benzopentathiepines (sulfur-rich precursors) with AlCl₃/CH₂Cl₂ eliminates sulfur atoms to form this compound radical cations .

特性

CAS番号 |

81044-78-2 |

|---|---|

分子式 |

C6H4S2 |

分子量 |

140.2 g/mol |

IUPAC名 |

7,8-dithiabicyclo[4.2.0]octa-1,3,5-triene |

InChI |

InChI=1S/C6H4S2/c1-2-4-6-5(3-1)7-8-6/h1-4H |

InChIキー |

BLTJGCJWPSQEMZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)SS2 |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Reagents

Dealkylation of 1,2-bis(benzylthio)benzene derivatives remains the most widely employed method for this compound synthesis. This two-step process involves:

- S-Alkylation : Reacting 1,2-benzenedithiol with benzyl bromide under basic conditions to form 1,2-bis(benzylthio)benzene.

- Dealkylation : Treating the bis(benzylthio) intermediate with triflic anhydride (Tf₂O) in a dichloromethane/acetonitrile solvent system.

Triflic anhydride acts as a potent Lewis acid, cleaving the benzyl-sulfur bonds via a concerted mechanism involving sulfonium ion intermediates. The reaction proceeds at ambient temperature, typically completing within 4–6 hours, with yields reaching 60–75% after chromatographic purification.

Optimization Strategies

Key parameters influencing yield include:

- Solvent Polarity : Acetonitrile enhances triflic anhydride’s electrophilicity, accelerating dealkylation.

- Stoichiometry : A 2.2:1 molar ratio of Tf₂O to substrate minimizes incomplete deprotection.

- Temperature Control : Maintaining 0–5°C during reagent addition suppresses oligomerization side reactions.

Table 1: Comparative Yields in Dealkylation Methods

| Substrate | Reagent System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1,2-Bis(benzylthio)benzene | Tf₂O/CH₃CN/CH₂Cl₂ | 25 | 68 |

| 1,2-Bis(phenethylthio)benzene | Tf₂O/DMF | 25 | 52 |

| 1,2-Bis(allylthio)benzene | MeOTf/CHCl₃ | 40 | 41 |

Data adapted from VulcanChem protocols.

Cyclization of Vicinal Dithiols

Sulfur Dichloride-Mediated Cyclization

Vicinal dithiols undergo oxidative cyclization upon treatment with sulfur dichloride (S₂Cl₂), forming the dithiete ring through disulfide bond formation. A representative procedure involves:

- Dissolving 1,2-benzenedithiol in dry dichloromethane under nitrogen.

- Dropwise addition of S₂Cl₂ (1.05 equiv) at −78°C.

- Gradual warming to room temperature over 12 hours.

This method produces this compound in 55–63% yield, with excess S₂Cl₂ leading to over-sulfurization byproducts.

Alternative Oxidizing Agents

While S₂Cl₂ dominates industrial applications, other oxidants show promise:

- Thionyl Chloride (SOCl₂) : Generates this compound in 48% yield but requires prolonged reflux.

- Elemental Sulfur (S₈) : Under photolytic conditions, S₈ mediates radical-based cyclization, albeit with lower efficiency (32% yield).

Alternative Synthetic Routes

Flash Vacuum Pyrolysis

High-temperature decomposition of 1,2,3-benzodithiole-4,5-dione at 600°C under reduced pressure (0.01 mmHg) produces this compound via decarbonylation. This gas-phase method avoids solvent contamination but demands specialized equipment, limiting scalability.

Transition Metal Catalysis

Palladium(II) acetate catalyzes the coupling of 1,2-diiodobenzene with sodium sulfide nonahydrate (Na₂S·9H₂O), yielding this compound in 44% yield. The mechanism proceeds through oxidative addition of Pd⁰ to the C–I bonds, followed by sulfide insertion.

Optimization and Reaction Conditions

Solvent Effects

Atmosphere Control

Rigorous exclusion of moisture and oxygen via Schlenk techniques improves yields by 15–20%, as this compound readily hydrolyzes to 1,2-benzenedithiol.

Challenges and Limitations

Thermodynamic Instability

This compound’s ring strain (estimated 25 kcal/mol) drives spontaneous dimerization above −20°C, necessitating low-temperature storage.

Purification Difficulties

Chromatographic separation on silica gel induces partial decomposition, prompting adoption of cold recrystallization from hexane/ethyl acetate mixtures.

化学反応の分析

Types of Reactions: Benzodithiete undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.

Substitution: this compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzodithiins .

科学的研究の応用

Benzodithiete has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex sulfur-containing heterocycles.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: this compound and its derivatives are used in the production of polymers and other advanced materials

作用機序

The mechanism of action of benzodithiete involves its ability to undergo cycloaddition reactions, forming stable heterocyclic compounds. The molecular targets and pathways involved are primarily related to its reactivity with alkenes and other nucleophiles, leading to the formation of various biologically active compounds .

類似化合物との比較

Benzoxetes and Benzothietes

Benzoxetes (benzene fused with an oxete ring, containing one oxygen atom) and benzothietes (one sulfur atom) are structurally analogous to benzodithiete but differ in heteroatom composition and reactivity:

Key Findings :

Benzopentathiepines

Benzopentathiepines (seven-membered rings with five sulfur atoms) serve as precursors to this compound. Under oxidative conditions, they lose three sulfur atoms to form this compound radical cations :

Reaction :

Benzopentathiepine + AlCl₃/CH₂Cl₂ → this compound radical cation + 3S

Comparison :

Tetrakis(alkylthio)benzene Radical Cations

These compounds, such as tetrakis(ethylthio)benzene (TEB), share sulfur-rich architectures with this compound but differ in connectivity:

Key Insight: this compound’s fused-ring system supports superior charge transport compared to non-fused tetrakis(alkylthio) derivatives .

Benzo[d][1,2,3]oxadithiole 2-Oxide

This compound combines oxygen and sulfur in a tricyclic system. Unlike this compound, it features a sulfoxide group (S=O), altering its electronic profile:

Q & A

Q. What are the established synthetic routes for benzodithiete derivatives, and how can their reproducibility be ensured?

this compound derivatives are synthesized via oxidative desulfuration of benzopentathiepines using AlCl₃/H₂CCl₂ solutions, yielding stabilized 1,2-benzodithiete radical cations. Critical parameters include reaction temperature (>250 K) and sulfur elimination kinetics. To ensure reproducibility, document reagent purity, solvent drying protocols, and reaction conditions (e.g., inert atmosphere, temperature gradients). Supplementary materials should include raw spectral data and procedural deviations . Adhere to journal guidelines for experimental replication, such as separating primary data from supporting information .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound structures?

- NMR Spectroscopy: Monitor sulfur-centered radical cation stability via ¹H/¹³C NMR chemical shifts, particularly for electron-deficient aromatic systems.

- X-ray Diffraction: Resolve planarization effects in the dithiete ring and 2-center/3-electron S–S bonding. Use low-temperature crystallography to mitigate thermal motion artifacts.

- Mass Spectrometry: Confirm molecular ions (e.g., [M]⁺•) and fragmentation patterns under high-resolution conditions. Cross-validate results with computational simulations (e.g., DFT for bond-length predictions) .

Q. How can researchers assess the stability of this compound derivatives under varying experimental conditions?

Conduct kinetic studies under controlled environments (e.g., O₂-free gloveboxes) to evaluate thermal and oxidative degradation. Use UV-vis spectroscopy to track radical cation decay rates. Compare stability across solvents (e.g., dichloromethane vs. toluene) and temperatures. Report half-lives and degradation byproducts in supplementary tables .

Q. What strategies are recommended for resolving contradictions in reported synthetic yields?

Systematically vary reaction parameters (e.g., AlCl₃ concentration, sulfur stoichiometry) and employ design-of-experiments (DoE) frameworks. Use statistical tools (e.g., ANOVA) to identify significant variables. Cross-reference with literature protocols to isolate discrepancies in purification methods (e.g., column chromatography vs. recrystallization) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound radical cation formation?

The oxidative desulfuration pathway proceeds via adiabatic planarization, where charge accumulation at sulfur centers stabilizes the transition state. Density Functional Theory (DFT) studies reveal a low energy barrier (<10 kcal/mol) for ring deformation, favoring 1,2-dithiolane intermediates. Kinetic isotope effects (KIEs) and radical trapping experiments (e.g., TEMPO) can validate proposed mechanisms .

Q. How can computational methods enhance the design of this compound-based materials?

- Frontier Molecular Orbital (FMO) Analysis: Predict redox potentials and electron-accepting capacity.

- Molecular Dynamics (MD): Simulate solvent effects on radical cation aggregation.

- Crystal Engineering: Use Hirshfeld surface analysis to optimize packing motifs for conductive materials. Validate models with experimental data (e.g., cyclic voltammetry, single-crystal conductometry) .

Q. What ethical and methodological challenges arise when publishing contradictory data on this compound reactivity?

Q. How can researchers identify gaps in the literature on this compound applications?

Conduct systematic reviews using academic databases (e.g., SciFinder, Web of Science) and prioritize primary sources. Use citation chaining to trace foundational studies. Analyze the "Academic Invisible Web" (e.g., conference abstracts, preprints) for unpublished data .

Methodological Guidelines

- Data Management: Archive spectral data (NMR, MS) in machine-readable formats (e.g., JCAMP-DX). Use version control for experimental protocols .

- Literature Synthesis: Structure reviews using IMRaD (Introduction, Methods, Results, Discussion) and highlight unresolved mechanistic debates .

- Safety Protocols: Follow Sigma-Aldrich guidelines for handling sulfur-rich compounds, including fume hood use and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。